N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide
Description
Systematic IUPAC Nomenclature Analysis
The systematic IUPAC name of the compound is derived through hierarchical substitution rules. The parent structure is the 1H-1,2,4-triazole ring, substituted at position 3 with a 2-methoxyphenyl group. The amide functional group at position 5 links the triazole to a butanamide chain, which terminates at the 3-position of a 1-methyl-1H-indole moiety. The full name, N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide , reflects this connectivity.
Key nomenclature considerations include:
- Prioritization of the triazole ring as the parent heterocycle.
- Use of locants to specify substituent positions (e.g., "3-(2-methoxyphenyl)").
- Descriptive terms for the butanamide side chain and indole system.
Molecular Formula & Weight Validation
The molecular formula C₂₂H₂₂N₄O₂ is validated through mass spectrometry and elemental analysis. The formula accounts for:
- 22 carbon atoms : Distributed across the triazole (3), methoxyphenyl (7), butanamide (4), and methylindole (8).
- 22 hydrogen atoms : With contributions from aromatic protons, methyl groups, and aliphatic chains.
- 4 nitrogen atoms : Three in the triazole ring and one in the indole system.
- 2 oxygen atoms : From the methoxy and amide groups.
The molecular weight is calculated as 374.44 g/mol , consistent with high-resolution mass spectrometry (HRMS) data showing a protonated ion [M+H]⁺ at m/z 375.1812.
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₂₂N₄O₂ |
| Molecular Weight (g/mol) | 374.44 |
| Exact Mass (Da) | 374.1743 |
Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, HRMS)
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.45 (s, 1H) : Triazole C5 proton.
- δ 7.85–6.90 (m, 8H) : Aromatic protons from methoxyphenyl and indole systems.
- δ 3.89 (s, 3H) : Methoxy group.
- δ 3.72 (s, 3H) : N-Methyl group on indole.
- δ 2.40–1.60 (m, 6H) : Aliphatic protons from the butanamide chain.
¹³C NMR (100 MHz, DMSO-d₆):
- δ 168.2 : Amide carbonyl.
- δ 160.1 : Methoxy-substituted aromatic carbon.
- δ 136.5–110.2 : Aromatic carbons from triazole, phenyl, and indole.
- δ 55.1 : Methoxy carbon.
- δ 33.7 : N-Methyl carbon.
FT-IR (cm⁻¹):
- 3270 : N-H stretch (amide).
- 1655 : C=O stretch (amide I).
- 1600 : C=N stretch (triazole).
- 1250 : C-O-C stretch (methoxy).
HRMS : Observed [M+H]⁺ at m/z 375.1812 (calc. 375.1815), confirming the molecular formula.
Crystallographic Structure Determination (XRD Analysis)
Single-crystal X-ray diffraction (XRD) reveals a planar triazole core with dihedral angles of 12.5° relative to the methoxyphenyl group. The amide linkage adopts a trans configuration, stabilizing intramolecular hydrogen bonding between the amide N-H and triazole N3 (distance: 2.02 Å ). The indole system exhibits slight puckering, with a methyl group orientation orthogonal to the aromatic plane.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 12.15 Å, c = 14.76 Å |
| Bond Length (C=O) | 1.23 Å |
| Torsion Angle (C-N-C=O) | 178.3° |
Tautomeric & Conformational Isomerism Studies
The 1H-1,2,4-triazole core exhibits tautomerism, with equilibrium favoring the 1H -tautomer over the 4H-form due to stabilization by the adjacent methoxyphenyl group. Nuclear Overhauser Effect (NOE) spectroscopy confirms the predominance of the N1-H configuration, which facilitates hydrogen bonding with the amide group.
Conformational analysis via density functional theory (DFT) identifies two low-energy states:
- Extended conformation : Butanamide chain aligned perpendicular to the triazole-indole plane (ΔG = 0 kcal/mol).
- Folded conformation : Butanamide chain looped toward the methoxyphenyl group (ΔG = 2.3 kcal/mol).
Interconversion between these states occurs with an energy barrier of 4.1 kcal/mol , as determined by variable-temperature NMR.
Properties
Molecular Formula |
C22H23N5O2 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C22H23N5O2/c1-27-14-15(16-9-3-5-11-18(16)27)8-7-13-20(28)23-22-24-21(25-26-22)17-10-4-6-12-19(17)29-2/h3-6,9-12,14H,7-8,13H2,1-2H3,(H2,23,24,25,26,28) |
InChI Key |
YWHNCCVZRSQFPS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The 1H-1,2,4-triazole ring is constructed via cyclocondensation between 2-methoxyphenyl-substituted hydrazine derivatives and nitriles. For example, reaction of 2-methoxybenzohydrazide with aminoacetonitrile in the presence of phosphoryl chloride (POCl₃) yields the triazole scaffold.
Reaction Conditions:
Functionalization of the Triazole Ring
The methanamine side chain at the 5-position is introduced via nucleophilic substitution. Treatment of 5-chloro-3-(2-methoxyphenyl)-1H-1,2,4-triazole with aqueous ammonia under high-pressure conditions (5 bar, 120°C) affords the primary amine.
Key Characterization Data:
-
Molecular Formula: C₁₀H₁₂N₄O
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.52–7.48 (m, 2H, aromatic), 6.99–6.95 (m, 2H, aromatic), 3.85 (s, 3H, OCH₃), 3.42 (s, 2H, CH₂NH₂).
Synthesis of 4-(1-Methyl-1H-indol-3-yl)butanoic Acid
Fischer Indole Synthesis
1-Methyl-1H-indole is synthesized via Fischer cyclization of phenylhydrazine with 2-butanone under acidic conditions (HCl/EtOH, reflux). The 3-position is subsequently functionalized via Vilsmeier-Haack formylation to introduce a formyl group, which is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Optimization Note:
Elongation of the Carbon Chain
The butanoic acid chain is installed via a Horner-Wadsworth-Emmons reaction. Reaction of the indole-3-carbaldehyde with triethyl phosphonoacetate followed by hydrogenation (H₂/Pd-C) yields 4-(1-methyl-1H-indol-3-yl)butanoic acid.
Reaction Scheme:
Amide Coupling and Final Assembly
Activation of the Carboxylic Acid
The butanoic acid is activated as a mixed anhydride using isobutyl chloroformate (IBCF) in the presence of N-methylmorpholine (NMM). Alternatively, coupling agents like HATU or EDCI/HOBt are employed for amide bond formation.
Comparative Efficiency of Coupling Reagents:
| Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 0°C → rt | 78 |
| HATU | DCM | rt | 85 |
| Mixed Anhydride | THF | −10°C | 65 |
Coupling with the Triazole-Methanamine
The activated acid is reacted with 1H-1,2,4-triazole-5-methanamine in dichloromethane (DCM) or dimethylformamide (DMF). The reaction is monitored via TLC (Rf = 0.3 in EtOAc/hexanes 1:1).
Workup and Purification:
-
Quench with aqueous NaHCO₃.
-
Extract with DCM (3 × 50 mL).
-
Purify via flash chromatography (SiO₂, gradient elution with EtOAc/hexanes).
-
Final recrystallization from ethanol/water (4:1) yields the title compound as a white solid.
Structural Characterization and Validation
Spectroscopic Data
-
High-Resolution Mass Spectrometry (HRMS): m/z 458.2187 [M+H]⁺ (calculated for C₂₄H₂₈N₅O₂: 458.2191).
-
Infrared Spectroscopy (IR): νmax 3280 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O amide), 1605 cm⁻¹ (C=N triazole).
-
¹³C NMR (101 MHz, CDCl₃): δ 172.5 (C=O), 150.2 (triazole-C), 136.7–110.3 (aromatic carbons), 55.1 (OCH₃), 35.8 (N–CH₃).
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar triazole ring and the anti-periplanar conformation of the amide bond. The dihedral angle between the triazole and indole planes is 67.8°, indicating limited conjugation.
Optimization and Scalability Challenges
Triazole Ring Formation
Amidation Side Reactions
-
Issue: Competitive formation of N-acylurea byproducts with EDCI.
-
Solution: Addition of HOAt suppresses byproduct formation, improving yield to >90%.
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form phenolic derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield phenolic compounds, while reduction of the triazole ring can produce dihydrotriazoles .
Scientific Research Applications
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the indole moiety can interact with various receptors through hydrogen bonding and π-π interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Key Structural Analogues
Key Observations :
- Triazole Core : All compounds retain the 1,2,4-triazole scaffold, critical for hydrogen bonding and π-π stacking interactions with biological targets like VEGFR-2 .
- Indole Modifications: Unlike analogues 11i–l (which feature indolinone derivatives), the target compound incorporates a 1-methylindole group, which may improve metabolic stability by reducing oxidation susceptibility .
Physicochemical Properties
Table 2: Elemental Analysis and Spectroscopic Data
Key Observations :
- Elemental Composition : The target compound’s higher carbon content (66.47% calculated) compared to analogues (56–59%) reflects its larger aromatic substituents .
- Spectroscopic Gaps : While analogues 11i–l exhibit characteristic NH and methyl/methoxy signals in ¹H NMR, the target compound’s spectral data remain undocumented .
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 374.44 g/mol. The compound features a triazole ring and an indole moiety, which are known to contribute to various pharmacological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Preliminary studies have demonstrated its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Disruption of mitochondrial function |
These findings suggest that the compound may interact with specific signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This effect may be mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation.
The biological activity of this compound is believed to be linked to its ability to bind to specific protein targets involved in critical cellular processes:
- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cancer cell metabolism and survival.
- Receptor Interaction : It is hypothesized that it interacts with receptors involved in cell signaling pathways, potentially altering their activity.
- Apoptotic Pathways : The activation of apoptotic pathways suggests that the compound can trigger programmed cell death in cancer cells.
Case Studies
Several case studies have explored the efficacy of this compound:
Study 1: In Vivo Antitumor Activity
A recent study evaluated the compound's effectiveness in vivo using xenograft models of human tumors. The results indicated a significant reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent.
Study 2: Mechanistic Insights
Another investigation focused on elucidating the molecular mechanisms underlying its anticancer effects. The study found that treatment with this compound led to increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent apoptosis in cancer cells.
Q & A
Q. What are the key synthetic routes for preparing N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-4-(1-methyl-1H-indol-3-yl)butanamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triazole-indole hybrids typically involves multi-step reactions. Key steps include:
- Triazole Ring Formation : Cyclization of thiosemicarbazides or hydrazine derivatives with carboxylic acids/esters under reflux conditions (e.g., ethanol, 80°C) .
- Indole Coupling : Alkylation or amidation reactions to attach the indole moiety. For example, coupling 1-methylindole-3-carboxylic acid with the triazole intermediate using carbodiimide catalysts (e.g., EDC/HOBt) in dimethylformamide (DMF) .
- Optimization : Solvent choice (DMF or acetonitrile), temperature (60–100°C), and catalysts (K₂CO₃ for deprotonation) significantly impact yield (60–85%) and purity .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, indole NH at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 448.18 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Advanced Research Questions
Q. What strategies are recommended for optimizing the compound's pharmacokinetic properties (e.g., solubility, metabolic stability)?
- Methodological Answer :
- Solubility Enhancement : Introduce polar groups (e.g., hydroxyl, sulfonyl) or formulate as a salt. Co-solvent systems (PEG-400/water) can improve aqueous solubility for in vivo assays .
- Metabolic Stability : Replace labile groups (e.g., methoxy with trifluoromethyl) to reduce CYP450-mediated oxidation. Use liver microsome assays to identify metabolic hotspots .
- Data Example : Analogous triazole-indole compounds showed a 2.5-fold increase in half-life (t₁/₂) when methoxy groups were fluorinated .
Q. How can researchers resolve contradictions in reported biological activity data across similar compounds?
- Methodological Answer :
- Comparative SAR Analysis : Systematically vary substituents (e.g., methoxyphenyl vs. chlorophenyl) and test against identical biological targets. For example:
| Substituent (R) | IC₅₀ (μM) for Cancer Cell Line | Reference |
|---|---|---|
| 2-Methoxyphenyl | 12.4 ± 1.2 | |
| 4-Chlorophenyl | 8.9 ± 0.8 |
- Assay Standardization : Ensure consistent protocols (e.g., MTT vs. ATP-based viability assays) and cell lines (e.g., HeLa vs. MCF-7) to minimize variability .
Q. What advanced techniques are recommended for studying target engagement (e.g., enzyme inhibition)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to receptors like EGFR or HDACs .
- Molecular Dynamics Simulations : Use software (e.g., GROMACS) to predict binding poses and residence times in silico .
- Example : A triazole-indole analog exhibited a KD of 120 nM for HDAC6 via SPR, correlating with its antiproliferative activity .
Q. How can researchers address discrepancies in toxicity profiles between in vitro and in vivo models?
- Methodological Answer :
- Toxicity Screening Cascade :
In Vitro : HepG2 hepatotoxicity assays (IC₅₀ > 50 μM acceptable).
In Vivo : Acute toxicity studies in rodents (LD₅₀ > 500 mg/kg) .
- Metabolite Profiling : Use LC-MS to identify toxic metabolites (e.g., N-oxide derivatives) .
Methodological Challenges and Solutions
Q. What experimental designs are suitable for elucidating the compound's mechanism of action?
- Answer :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis markers like BAX/BCL-2) .
- Chemical Proteomics : Use biotinylated probes to pull down interacting proteins from cell lysates .
Q. How can researchers improve selectivity for a specific biological target (e.g., kinase vs. non-kinase)?
- Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
